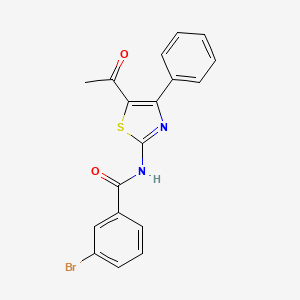

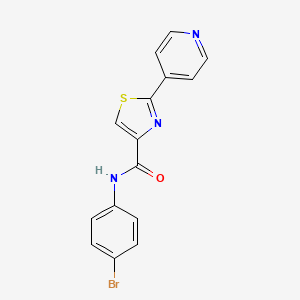

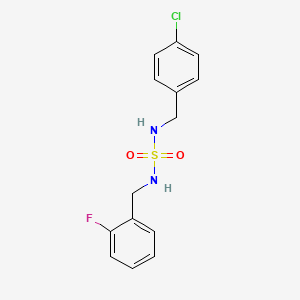

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide, also known as APTB, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications. APTB has been found to inhibit the interaction between the protein Hsp90 and the co-chaperone p50Cdc37, which is known to play a critical role in the stabilization and activation of client proteins.

Scientific Research Applications

Selenium-Containing Heterocycles Synthesis

- Researchers Zhou, Linden, and Heimgartner (2000) in their study, synthesized selenium-containing heterocycles from isoselenocyanates, which involved the reaction of N-phenylbenzamides with SOCl2 and KSeCN. This process yielded stable imidoyl isoselenocyanates, which were then transformed into selenourea derivatives and eventually 1,3-selenazoles, a related heterocyclic compound to N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide (Zhou, Linden, & Heimgartner, 2000).

Synthesis of 3/4-phenylene Bisheterocycles

- Kamble, Latthe, and Badami (2007) synthesized 3/4-phenylene bisheterocycles from sydnone derivatives. These compounds, including thiazole derivatives, showed significant antifungal activity, which indicates the potential biological applications of related N-phenylbenzamide derivatives (Kamble, Latthe, & Badami, 2007).

Antiallergic and Cytoprotective Activity

- Makovec et al. (1992) explored the antiallergic and cytoprotective activity of new N-phenylbenzamido acid derivatives. Their study revealed potent antiallergic and cytoprotective activity in some derivatives, highlighting the therapeutic potential of these compounds in treating allergic diseases (Makovec et al., 1992).

Synthesis of 3-(thiazol-4-yl)-4-hydroxy coumarines

- Sukdolak et al. (2004) conducted a study on the Hantzsch reaction of 3-(2-bromoacetyl)-4-hydroxy-chromen-2-one, leading to the synthesis of 3-(thiazol-4-yl)-4-hydroxy coumarines. This process contributes to the understanding of the synthesis and potential applications of thiazole derivatives (Sukdolak et al., 2004).

Antimicrobial Screening of Thiazolidin-4-one Derivatives

- Desai, Rajpara, and Joshi (2013) focused on the synthesis and antimicrobial screening of thiazolidin-4-one derivatives. Their findings suggest that these thiazole derivatives could offer therapeutic intervention for bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Synthesis of Benzothiazole Acylhydrazones as Anticancer Agents

- Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones and evaluated their anticancer activity. The study demonstrates the potential of these derivatives as anticancer agents, highlighting another possible application of N-phenylbenzamide derivatives (Osmaniye et al., 2018).

Structure-Function Relationship of Thiazolide-Induced Apoptosis

- Brockmann et al. (2014) investigated the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells. This study provides insights into the therapeutic potential of thiazolides, a class related to N-phenylbenzamide derivatives, in treating colon cancer (Brockmann et al., 2014).

properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN2O2S/c1-11(22)16-15(12-6-3-2-4-7-12)20-18(24-16)21-17(23)13-8-5-9-14(19)10-13/h2-10H,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDIDXUNKPZBBNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)Br)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2733350.png)

![2-{[(2-Cyclopentylethyl)amino]methyl}phenol](/img/structure/B2733353.png)

![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2733359.png)

![4-(2-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2733361.png)

![N-[(2,4-difluorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2733363.png)

![1-(Propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2733367.png)